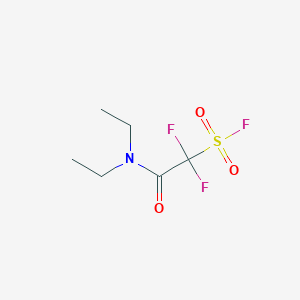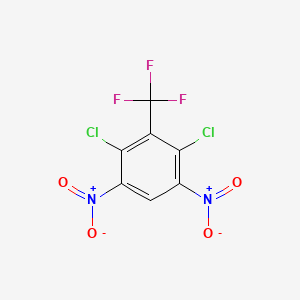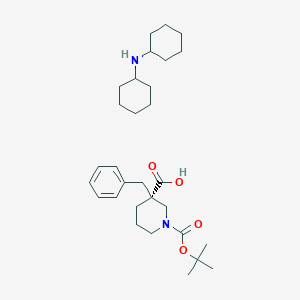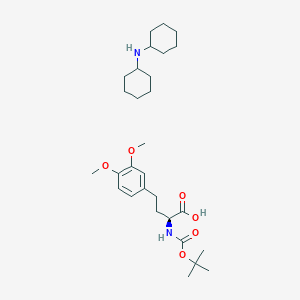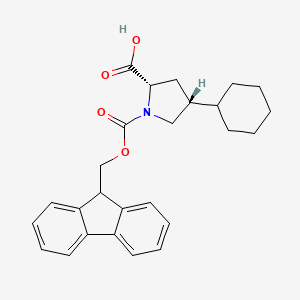
(S)-Fmoc-N-(1-phenylethyl)-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-N-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely employed in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains. The presence of the (S)-1-phenylethyl group introduces chirality, making it useful in the synthesis of enantiomerically pure peptides and other chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-N-(1-phenylethyl)-glycine typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Chiral Introduction: The (S)-1-phenylethyl group is introduced via a coupling reaction. This can be done using (S)-1-phenylethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fmoc-N-(1-phenylethyl)-glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: EDCI or DCC in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Electrophilic substitution yields various substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-N-(1-phenylethyl)-glycine has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of enantiomerically pure peptides.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Drug Development: Utilized in the synthesis of chiral drug intermediates.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism of action of (S)-Fmoc-N-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The (S)-1-phenylethyl group introduces chirality, which is crucial for the synthesis of enantiomerically pure peptides. The compound interacts with various coupling reagents and bases to form peptide bonds, facilitating the construction of complex peptide structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fmoc-N-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-N-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.
Fmoc-Glycine:
Boc-N-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the (S)-1-phenylethyl group, making it highly valuable in the synthesis of chiral peptides and other enantiomerically pure compounds. Its specific chirality and protecting group chemistry provide distinct advantages in peptide synthesis and chiral drug development.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBVMGSZBTVUCZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

